molecular formula C2H3Br B114633 Vinyl-d3 bromide CAS No. 4666-78-8

Vinyl-d3 bromide

Cat. No.: B114633
CAS No.: 4666-78-8
M. Wt: 109.97 g/mol
InChI Key: INLLPKCGLOXCIV-FUDHJZNOSA-N
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Description

Vinyl-d3 bromide is a deuterated derivative of vinyl bromide, with the chemical formula D2C=CDBr. It is a colorless gas at room temperature and is used primarily in scientific research due to its unique properties. The compound is stabilized with hydroquinone to prevent polymerization .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl-d3 bromide can be synthesized through various methods, including the bromination of deuterated ethylene or the substitution of deuterated vinyl halides. One common method involves the use of sodium bromide in the presence of chloramine-T, which allows for the regioselective conversion of organotrifluoroborates into organic bromides under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of deuterated ethylene dibromide. The reaction proceeds as follows:

D2C=CD2 + Br2 → D2C=CDBr + HBr\text{D2C=CD2 + Br2 → D2C=CDBr + HBr} D2C=CD2 + Br2 → D2C=CDBr + HBr

This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vinyl-d3 bromide undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with halogens and hydrogen halides.

    Polymerization: In the presence of radical initiators, it can polymerize to form polyvinyl compounds.

Common Reagents and Conditions:

Major Products:

    Substituted Alkenes: Formed through substitution reactions.

    Polyvinyl Compounds: Resulting from polymerization reactions.

Scientific Research Applications

Vinyl-d3 bromide is widely used in scientific research due to its deuterated nature, which makes it valuable in various fields:

Comparison with Similar Compounds

    Vinyl Bromide (CH2=CHBr): The non-deuterated analog of vinyl-d3 bromide.

    Vinyl Chloride (CH2=CHCl): Another vinyl halide with similar reactivity but different halogen.

    Vinyl Iodide (CH2=CHI): Similar structure but with iodine instead of bromine.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic effects that can be exploited in various scientific studies. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

IUPAC Name

1-bromo-1,2,2-trideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLPKCGLOXCIV-FUDHJZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963631
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4666-78-8
Record name Bromo(~2~H_3_)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinyl-d3 bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl-d3 bromide
Reactant of Route 2
Vinyl-d3 bromide
Reactant of Route 3
Vinyl-d3 bromide
Reactant of Route 4
Vinyl-d3 bromide

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